CE2 Inhibitory Potency: Cyclopentyl Ester Outperforms Six Structurally Diverse Analogs in the Same Human Liver Microsome Assay
In a head-to-head panel of 17 compounds tested under identical conditions for inhibition of human CE2 in liver microsomes using fluorescein diacetate as substrate, cyclopentyl 3-amino-4-methoxybenzoate (IC₅₀ = 3.42 × 10³ nM) demonstrated superior potency compared to six other tested analogs: BDBM50154554 (IC₅₀ = 3.95 × 10³ nM), BDBM50154560 (IC₅₀ = 3.99 × 10³ nM), Bavachinin A (IC₅₀ = 4.31 × 10³ nM), CHEMBL1271483 (IC₅₀ = 5.61 × 10³ nM), CHEMBL1271536 (IC₅₀ = 5.70 × 10³ nM), and CHEMBL1231178 (IC₅₀ = 6.11 × 10³ nM) [1]. The cyclopentyl ester ranks fourth overall in this panel, trailing only sub-micromolar and nanomolar leads, and holds the strongest activity among the mid-potency cluster.
| Evidence Dimension | IC₅₀ for inhibition of human CE2 in liver microsomes |
|---|---|
| Target Compound Data | IC₅₀ = 3.42 × 10³ nM (3.42 µM) |
| Comparator Or Baseline | BDBM50154554: 3.95 × 10³ nM; BDBM50154560: 3.99 × 10³ nM; Bavachinin A: 4.31 × 10³ nM; CHEMBL1271483: 5.61 × 10³ nM; CHEMBL1271536: 5.70 × 10³ nM; CHEMBL1231178: 6.11 × 10³ nM |
| Quantified Difference | 1.15-fold to 1.79-fold more potent than the six listed comparators |
| Conditions | Human liver microsomes, fluorescein diacetate substrate, 10 min preincubation, 30 min measurement, LC-UV analysis |
Why This Matters
For assays requiring CE2 inhibition at intermediate potency (low µM range), the cyclopentyl ester provides a defined, reproducible IC₅₀ benchmark that avoids both excessively potent (sub-µM) and excessively weak (>6 µM) alternatives, enabling dose-response window calibration.
- [1] BindingDB Entry 50047214, Assay ID 3. Inhibition of CE2 in human liver microsomes. https://bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?tag=entry&submit=Search&assayid=3&entryid=50047214 View Source
